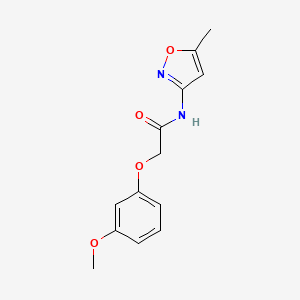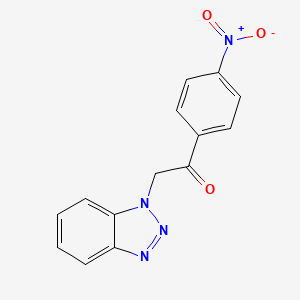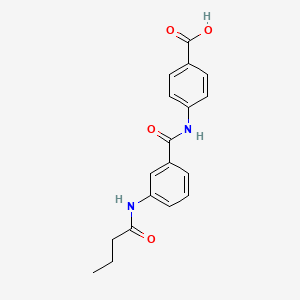![molecular formula C13H19N5O2 B5541079 4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone](/img/structure/B5541079.png)
4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1 H -imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH 3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely. For example, 4- (1-Methyl-1H-imidazol-2-yl)benzaldehyde is a solid . Its SMILES string is O=CC1=CC=C (C=C1)C2=NC=CN2C .Applications De Recherche Scientifique
Dopamine and Serotonin Receptor Antagonism
Research by Perregaard et al. (1992) focused on a series of compounds, including derivatives similar to 4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone, for their potential as dopamine D-2 and serotonin 5-HT2 receptor antagonists. These compounds were found to exhibit significant affinity for these receptors, suggesting applications in neurological and psychiatric disorders. Particularly, the study highlights the noncataleptogenic nature of these compounds, making them potentially useful for treatments where catalepsy is a concern (Perregaard et al., 1992).
Fluorescent pH Sensors
Cui et al. (2004) synthesized derivatives of 4-piperidine-naphthalimide, which include structural elements related to this compound. These compounds demonstrated strong fluorescence quench and red shift in weakly acidic conditions, attributed to intramolecular hydrogen bonding. This property makes them potential candidates as novel fluorescent pH sensors for various applications, including biochemical assays and medical diagnostics (Cui et al., 2004).
Radioligand Synthesis
Amokhtari et al. (1999) detailed the synthesis of Lu 29-066, a compound structurally similar to this compound, labeled with carbon-11. This radioligand, targeting serotoninergic 5-HT 2 receptors, demonstrates the potential of such compounds in the development of imaging agents for positron emission tomography (PET) scans, aiding in the study of neurological disorders (Amokhtari et al., 1999).
Potential Anti-Alzheimer's Agents
Gupta et al. (2020) researched N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, closely related to the chemical structure , evaluating them for anti-Alzheimer's activity. This study implies that similar compounds, including this compound, could be explored for their efficacy in managing neurodegenerative diseases like Alzheimer's (Gupta et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-(1H-imidazol-2-yl)piperidine-1-carbonyl]-1-methylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-17-8-10(16-13(17)20)12(19)18-6-2-9(3-7-18)11-14-4-5-15-11/h4-5,9-10H,2-3,6-8H2,1H3,(H,14,15)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZPEVQYCPLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NC1=O)C(=O)N2CCC(CC2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{(E)-[2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5541012.png)

![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)

![N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)
![(4R)-N-ethyl-4-{[(methylthio)acetyl]amino}-1-(pyridin-4-ylmethyl)-L-prolinamide](/img/structure/B5541060.png)
![3-methyl-N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-4-pyridinamine dihydrochloride](/img/structure/B5541071.png)
![N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B5541072.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine](/img/structure/B5541077.png)
![4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5541082.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-propylpentanamide](/img/structure/B5541093.png)

![3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541099.png)
